In-Depth Technical Guide to 4-Methyl-4-penten-2-ol
In-Depth Technical Guide to 4-Methyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 4-Methyl-4-penten-2-ol. The information is intended to support research, development, and application activities involving this compound.
Core Chemical Properties
4-Methyl-4-penten-2-ol is a secondary allylic alcohol. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, dictates its characteristic reactivity and physical properties.
Physicochemical Data
The following tables summarize the key physicochemical properties of 4-Methyl-4-penten-2-ol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 100.16 g/mol | --INVALID-LINK-- |
| CAS Number | 2004-67-3 | --INVALID-LINK-- |
| IUPAC Name | 4-methylpent-4-en-2-ol | --INVALID-LINK-- |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 131.7 °C at 760 mmHg | N/A |
| Density | 0.832 g/cm³ | N/A |
| Solubility | Soluble in ethanol (B145695) and ether, slightly soluble in water. | N/A |
| Flash Point | 46.3 °C | N/A |
| Refractive Index | 1.427 | N/A |
Spectroscopic Data
The following sections provide an analysis of the mass, infrared, and nuclear magnetic resonance spectra of 4-Methyl-4-penten-2-ol.
Mass Spectrometry
The mass spectrum of 4-Methyl-4-penten-2-ol is characterized by fragmentation patterns typical for an unsaturated alcohol. The molecular ion peak (M+) is expected at m/z 100. Common fragmentation includes the loss of a methyl group (m/z 85), a water molecule (m/z 82), and cleavage adjacent to the alcohol, leading to a prominent peak at m/z 45.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for its functional groups. A broad band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. The C=C stretching vibration of the alkene is observed around 1650 cm⁻¹. The C-H stretching vibrations of the sp³ and sp² hybridized carbons are seen just below and above 3000 cm⁻¹, respectively. The C-O stretching vibration appears in the 1050-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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-OH: A broad singlet, with a chemical shift that can vary depending on concentration and solvent.
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CH₃ (on C2): A doublet.
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CH (on C2): A multiplet.
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CH₂ (on C3): A multiplet.
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=C(CH₃)₂: Two singlets (or a closely spaced multiplet) for the two methyl groups.
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=CH₂: A multiplet.
¹³C NMR (Predicted):
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C1 (CH₃): ~23 ppm
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C2 (CHOH): ~68 ppm
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C3 (CH₂): ~48 ppm
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C4 (=C(CH₃)₂): ~144 ppm
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C5 (=CH₂): ~112 ppm
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C6 (CH₃ on C4): ~22 ppm
Experimental Protocols
Synthesis of 4-Methyl-4-penten-2-ol
A common method for the synthesis of 4-Methyl-4-penten-2-ol is the Prins reaction between isobutylene (B52900) and acetaldehyde (B116499), catalyzed by a solid acid catalyst.[1]
Materials:
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Acetaldehyde (40% solution in toluene)
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Isobutylene
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HSiW-V₂O₅-SiO₂ solid acid catalyst
Procedure: [1]
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A 2000 mL autoclave equipped with a mechanical stirrer and thermostat is charged with 440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst.[1]
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Isobutylene is slowly introduced into the reactor until the pressure reaches 0.60 MPa (6 mol).[1]
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The reactor is heated to 120 °C, and the stirring speed is set to 800 rpm.[1]
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The reaction progress is monitored by taking samples every hour for analysis by gas chromatography.
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After approximately 5 hours, when the acetaldehyde is completely converted, the reaction is terminated.[1]
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The excess isobutylene is recovered for future use.
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The reaction mixture is filtered to recover the catalyst.
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The filtrate is subjected to rectification to separate the product from the toluene solvent, yielding a mixture of 4-methyl-4-penten-2-ol and 4-methyl-3-penten-2-ol.[1]
Caption: Synthesis workflow for 4-Methyl-4-penten-2-ol.
Chemical Reactivity and Potential Applications
As an allylic alcohol, 4-Methyl-4-penten-2-ol exhibits reactivity at both the hydroxyl group and the carbon-carbon double bond. This dual functionality makes it a versatile intermediate in organic synthesis.
One notable reaction of allylic alcohols is their participation in acid-catalyzed reactions with aldehydes and ketones, such as the Prins reaction. In the absence of an external nucleophile, the intermediate carbocation can eliminate a proton to form a diene.
Caption: A typical acid-catalyzed reaction of an allylic alcohol.
The reactivity of 4-Methyl-4-penten-2-ol makes it a valuable building block for the synthesis of more complex molecules. It can be used in the production of flavors and fragrances and as an intermediate in the synthesis of other fine chemicals.
Safety and Handling
4-Methyl-4-penten-2-ol is a flammable liquid and should be handled with appropriate precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Wear suitable protective clothing, including gloves and safety goggles. Keep away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This technical guide has summarized the key chemical properties, spectroscopic data, synthesis, and reactivity of 4-Methyl-4-penten-2-ol. The provided information, including the structured data tables and detailed experimental protocol, serves as a valuable resource for professionals in research and drug development. The dual functionality of this allylic alcohol presents numerous opportunities for its application as a versatile intermediate in organic synthesis.

